1'-{2-[(2-methoxy-4-nitrophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1'-{2-[(2-methoxy-4-nitrophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a bipiperidine backbone, a nitro group, a methoxy group, and a carboxamide functional group, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the bipiperidine core. One common approach is the reaction of piperidine with an appropriate alkylating agent to form the bipiperidine structure. Subsequent steps may include nitration to introduce the nitro group, methoxylation to add the methoxy group, and amidation to attach the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Amidation: : The carboxamide group can be formed through the reaction of an amine with a carboxylic acid or its derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used for reduction reactions.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.
Amidation: : Reagents like thionyl chloride (SOCl₂) and coupling agents like carbodiimides (e.g., DCC) are used for amidation.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Alcohols, ethers.
Amidation: : Amides, ureas.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds may include other bipiperidines or molecules with nitro, methoxy, and carboxamide groups
List of Similar Compounds
1'-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
1'-{2-[(2-methoxy-4-nitrophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxylic acid
1'-{2-[(2-methoxy-4-nitrophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-amide
Properties
IUPAC Name |
1-[2-(2-methoxy-4-nitroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O5/c1-30-17-13-15(25(28)29)5-6-16(17)22-18(26)14-23-11-7-20(8-12-23,19(21)27)24-9-3-2-4-10-24/h5-6,13H,2-4,7-12,14H2,1H3,(H2,21,27)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCWOVHKMDAJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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